2-(1-Methyl-2-oxoindolin-3-yl)malonic acid

Description

Contextualization of the Oxindole (B195798) Structural Motif in Organic Chemistry

The oxindole, or 2-indolone, is a bicyclic aromatic heterocyclic organic compound. Its structure features a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position of this lactam ring. researchgate.netwikipedia.org This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in a multitude of natural products and pharmacologically active substances. atamankimya.com The versatility of the oxindole core, particularly its reactivity at the C3 position, has made it a focal point for synthetic chemists aiming to construct complex molecular architectures. The C3 position is prochiral and can be functionalized to create a stereocenter, which is often crucial for biological activity.

Significance of Malonic Acid Derivatives in Modern Synthetic Strategies

Malonic acid, systematically named propanedioic acid, is a dicarboxylic acid with two carboxyl groups separated by a methylene (B1212753) group. wikipedia.org Its derivatives, especially malonic esters, are cornerstone reagents in organic synthesis. The significance of malonic acid derivatives stems from the high acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups), which facilitates the formation of a stabilized enolate. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. The malonic ester synthesis, for instance, is a classic method for converting alkyl halides into carboxylic acids. nih.gov Furthermore, malonic acid and its derivatives are key participants in the Knoevenagel condensation, a reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, typically followed by dehydration. atamankimya.comwikipedia.org

Precise Nomenclature and Structural Representation of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid

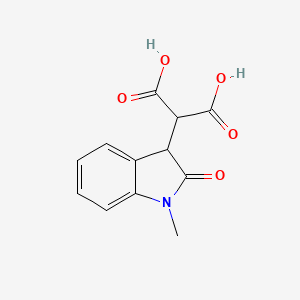

The compound at the center of this discussion is formally named 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid . Its structure consists of an N-methylated oxindole ring system where the C3 position is bonded to the central carbon of a malonic acid unit.

Structural Representation:

A 2D representation of the molecular structure.

Below is a table summarizing key molecular identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₅ |

| Molecular Weight | 249.22 g/mol |

| IUPAC Name | 2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yl)propanedioic acid |

| SMILES | CN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O |

Historical Overview of Academic Research on Oxindole-Malonic Acid Hybrid Structures

The academic exploration of hybrid structures combining oxindoles and malonic acid derivatives is rooted in the independent development of the chemistry of each component. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org Its utility in synthesis grew with the discovery of reactions like the malonic ester synthesis and the Knoevenagel condensation, the latter being named after Emil Knoevenagel's work in the late 19th century. wikipedia.org

The synthesis of the parent oxindole ring was also a subject of 19th-century chemical research, with the Hinsberg oxindole synthesis being a notable early method. wikipedia.org Research into the reactivity of oxindoles, particularly the functionalization of the C3 position, has been an active area for over a century. combichemistry.com

The convergence of these two fields of study, leading to structures like 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid, is largely a consequence of the development of reliable carbon-carbon bond-forming reactions. The Knoevenagel condensation of isatins (1H-indole-2,3-diones), which are oxidized derivatives of oxindoles, with active methylene compounds like malononitrile (B47326) has been a key synthetic route. researchgate.net These reactions produce intermediates that can, in principle, be hydrolyzed to the corresponding malonic acid derivatives. While early examples of Knoevenagel condensations date back to the late 19th and early 20th centuries, their application to a wide range of heterocyclic carbonyls like isatins became more common in the mid to late 20th century as the demand for complex, pharmacologically relevant molecules grew.

Detailed Research Findings

The synthesis of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid is not widely documented in readily accessible literature. However, its synthesis can be logically approached through a two-step process starting from N-methylisatin (1-methylindoline-2,3-dione).

Step 1: Knoevenagel Condensation to form 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile

The first step involves the Knoevenagel condensation of N-methylisatin with malononitrile. This reaction is well-documented and proceeds by the nucleophilic attack of the malononitrile carbanion on the C3-carbonyl of the isatin (B1672199), followed by dehydration.

Experimental studies have shown that this reaction can be carried out efficiently. For instance, the reaction of 1-methylindoline-2,3-dione with malononitrile in acetonitrile (B52724) at room temperature has been reported to produce 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile in good yield. researchgate.netnih.gov The product is typically a yellow crystalline solid. nih.gov

Step 2: Hydrolysis of the Malononitrile Intermediate

The second step involves the hydrolysis of the two nitrile groups of the intermediate to carboxylic acid groups. This transformation converts 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile into the target compound, 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid. This step also involves the reduction of the exocyclic double bond. While specific experimental details for this exact hydrolysis are scarce in the searched literature, the hydrolysis of nitriles to carboxylic acids is a standard organic transformation that can be achieved under either acidic or basic conditions, typically with heating.

The following table outlines the probable synthetic pathway:

| Step | Reactants | Product | Reaction Type |

| 1 | N-Methylisatin, Malononitrile | 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile | Knoevenagel Condensation |

| 2 | 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile, H₂O (acid or base catalyst) | 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid | Hydrolysis & Reduction |

Due to the lack of specific experimental data for the final product in the provided search results, a detailed table of its physical and chemical properties cannot be definitively compiled. However, based on its structure, it would be expected to be a crystalline solid, likely with limited solubility in nonpolar organic solvents and greater solubility in polar protic solvents. Its spectral characteristics would be defined by the presence of the N-methyl oxindole and malonic acid functionalities.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-13-7-5-3-2-4-6(7)8(10(13)14)9(11(15)16)12(17)18/h2-5,8-9H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIGGKTZLMTNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 1 Methyl 2 Oxoindolin 3 Yl Malonic Acid

Decarboxylation Reactions of the Malonic Acid Moiety

The presence of a β-dicarboxylic acid structure in 2-(1-methyl-2-oxoindolin-3-yl)malonic acid makes it susceptible to decarboxylation, a reaction involving the loss of one or both carboxyl groups as carbon dioxide. jove.commasterorganicchemistry.com This transformation is a crucial step in synthetic sequences, such as the malonic ester synthesis, to yield a substituted acetic acid. masterorganicchemistry.comwikipedia.org

The thermal decarboxylation of malonic acid and its derivatives typically proceeds through a concerted mechanism involving a cyclic, six-membered transition state. jove.commasterorganicchemistry.com This process results in the formation of an enol intermediate, which subsequently tautomerizes to the more stable monocarboxylic acid product. jove.com The reaction involves the breaking of a carbon-carbon bond and the formation of a new carbon-hydrogen bond and a carbon-oxygen pi bond. masterorganicchemistry.com

Studies on substituted malonic acids have shown that the rate and mechanism of decarboxylation can be influenced by several factors, including pH and solvent polarity. beilstein-journals.orgnih.gov For instance, in aqueous solutions, the undissociated malonic acid decomposes significantly faster than its corresponding univalent ion. Solvent polarity can also govern the regioselectivity of decarboxylative additions, with polar solvents sometimes favoring different pathways compared to non-polar solvents. beilstein-journals.orgnih.gov In some cases, decarboxylation can be achieved via photoredox catalysis, which proceeds through a radical-based mechanism. nih.gov

| Factor | Influence on Decarboxylation | Mechanism | Reference |

|---|---|---|---|

| Heating | Promotes loss of CO2 to form a mono-carboxylic acid. | Cyclic, concerted transition state leading to an enol intermediate. | jove.commasterorganicchemistry.com |

| pH (Aqueous) | Undissociated acid decomposes faster than the univalent ion; bivalent ion is stable. | Zwitterionic or hydrogen-bonded form for the undissociated acid. | |

| Solvent Polarity | Can control regioselectivity in decarboxylative addition reactions. Polar media can accelerate decarboxylation. | Stabilization of charged intermediates or transition states. | beilstein-journals.orgnih.gov |

| Photoredox Catalysis | Enables double decarboxylation under mild conditions. | Single electron oxidation forms an acyloxyl radical, which fragments to CO2 and a carbon-centered radical. | nih.gov |

The Krapcho decarboxylation is a synthetic procedure used for the dealkoxycarbonylation of esters that have an electron-withdrawing group in the beta position, such as malonic esters. wikipedia.orgyoutube.comresearchgate.net This reaction is particularly valuable as it typically cleaves only one ester group, avoiding the harsher conditions of traditional saponification-decarboxylation sequences. wikipedia.orgyoutube.com

The reaction is generally carried out in a dipolar aprotic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. wikipedia.orgresearchgate.net The presence of water and a salt, such as lithium chloride (LiCl), sodium chloride (NaCl), or sodium cyanide (NaCN), greatly accelerates the reaction. wikipedia.orgscite.ai The mechanism involves the nucleophilic attack of the anion (e.g., Cl⁻) on the alkyl group of the ester in an SN2 fashion. wikipedia.orgyoutube.com This is followed by decarboxylation to produce a carbanion intermediate, which is then protonated by water to yield the final product. wikipedia.org Because the reaction often follows an SN2 mechanism, it works best with methyl or ethyl esters. wikipedia.orgyoutube.com Modifications of the Krapcho reaction have been developed, including microwave-assisted aqueous conditions that obviate the need for DMSO. organic-chemistry.orgorganic-chemistry.org

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High-boiling, polar aprotic solvent to facilitate the reaction. | wikipedia.orgresearchgate.net |

| Salt | LiCl, NaCl, NaCN, LiI | Provides the nucleophilic anion (e.g., Cl⁻) to initiate dealkylation. | wikipedia.orgresearchgate.net |

| Co-reagent | Water | Acts as a proton source to quench the carbanion intermediate. | wikipedia.orgscite.ai |

| Temperature | High temperatures (often >150 °C) | Provides the necessary activation energy for the reaction. | wikipedia.org |

| Substrate | Methyl or ethyl esters with β-electron-withdrawing groups. | More susceptible to SN2 attack. | wikipedia.orgyoutube.com |

Reactions at the Pro-Nucleophilic Methylene (B1212753) Group of the Malonic Acid Unit

The methylene group (α-carbon) of the malonic acid unit is positioned between two electron-withdrawing carboxyl groups, rendering its protons acidic. Deprotonation by a suitable base generates a resonance-stabilized enolate, which is a potent nucleophile. wikipedia.orgaskthenerd.com This reactivity is the cornerstone of the malonic ester synthesis and allows for the introduction of various substituents at this position. wikipedia.org

The enolate derived from 2-(1-methyl-2-oxoindolin-3-yl)malonic acid esters can readily undergo alkylation. nih.gov This reaction is typically achieved through a nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.orgaskthenerd.comlibretexts.org The choice of base and reaction conditions is crucial to ensure efficient enolate formation and minimize side reactions. Common bases include sodium ethoxide in ethanol. wikipedia.orgaskthenerd.com If desired, a second alkylation can be performed by repeating the deprotonation and alkylation steps before acidic workup. wikipedia.org This classical approach allows for the synthesis of a wide range of mono- and di-substituted malonic acid derivatives. nih.gov

Acylation at the α-carbon can also be achieved. Mechanistic studies have shown that malonic acids can serve as precursors for reactive ketene (B1206846) intermediates, which can then acylate target molecules like amines. nih.gov The reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors like acyl chlorides provides a route to α-substituted β-keto esters.

The nucleophilic enolate generated from the malonic acid moiety can participate in various condensation reactions. These reactions are fundamental carbon-carbon bond-forming strategies in organic synthesis.

Aldol-type Reactions: While less common for malonic acids themselves compared to their ester derivatives, the enolate can add to carbonyl compounds in an aldol-type condensation. More frequently, related Knoevenagel condensations are employed.

Mannich-type Reactions: Decarboxylative Mannich-type reactions are well-documented for malonic acid derivatives. beilstein-journals.orgnih.govresearchgate.net In these reactions, the malonic acid reacts with an imine (often formed in situ from an aldehyde and an amine), followed by decarboxylation to yield a β-amino acid derivative. researchgate.net The regioselectivity of such additions can sometimes be controlled by solvent polarity. beilstein-journals.orgnih.gov

Michael-type Reactions: The enolate can also act as a nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This provides a pathway to more complex molecular scaffolds. nih.gov

Functionalization of the 1-Methyl-2-oxoindolin-3-yl Ring System

The 1-methyl-2-oxoindolin-3-yl (or 1-methylisatin) ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, the reactivity and regioselectivity are influenced by the existing substituents. The NH group of the parent isatin (B1672199) scaffold can undergo N-alkylation or N-acylation, and the C3-carbonyl group is reactive towards nucleophiles. nih.gov In the target molecule, the nitrogen is already methylated and the C3 position is substituted.

Therefore, functionalization must occur on the benzene (B151609) portion of the oxindole (B195798) ring or, under certain conditions, at the C2 position.

Electrophilic Aromatic Substitution: The oxindole ring is activated towards electrophilic attack. The available positions for electrophilic attack are C4, C5, C6, and C7. The directing effects of the amide group and the C3 substituent will determine the precise location of substitution. For many indole (B1671886) systems, electrophilic attack is preferred at the C3 position; however, with this site blocked, substitution often occurs at C5 or C7. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce functional groups onto the aromatic ring.

Nucleophilic Substitution: While less common for the electron-rich indole nucleus, nucleophilic substitution can occur if the ring is sufficiently activated by electron-withdrawing groups. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position with a variety of nucleophiles. nii.ac.jpclockss.org This suggests that with appropriate activation (e.g., a nitro group on the aromatic ring), the 1-methyl-2-oxoindolin-3-yl core could potentially undergo nucleophilic attack.

Electrophilic Aromatic Substitution on the Indoline (B122111) Core

The benzene ring of the indoline core is susceptible to electrophilic aromatic substitution, a common pathway for functionalizing aromatic systems. The regioselectivity of these reactions is dictated by the combined electronic effects of the substituents already present. The amide nitrogen atom (N-1) acts as an activating group, directing incoming electrophiles to the ortho and para positions (C-5 and C-7). Conversely, the C-2 amide carbonyl and the bulky, electron-withdrawing malonic acid group at C-3 deactivate the ring and sterically hinder the C-4 position.

Consequently, electrophilic substitution reactions are generally expected to occur preferentially at the C-5 and C-7 positions. For instance, nitration can be achieved using nitrating agents like trifluoroacetyl nitrate, a method developed for the regioselective nitration of various indoles under non-acidic conditions. nih.gov Halogenation and Friedel-Crafts reactions would be expected to follow a similar regiochemical outcome, yielding C-5 and/or C-7 substituted derivatives. nih.gov The precise ratio of C-5 to C-7 substitution depends on the specific electrophile and reaction conditions employed.

Chemical Modifications at the C-3 Position of the Oxindole Ring

The C-3 position of the oxindole ring is a quaternary carbon, a feature often crucial for the biological activity of substituted oxindoles. rsc.org The synthesis of the parent compound often involves the nucleophilic addition of a malonate to a C-3 electrophilic precursor, such as a 3-halo- or 3-hydroxy-2-oxindole, highlighting the reactivity of this position. caltech.eduacs.org

Once the malonic acid group is installed, it offers several pathways for further modification:

Decarboxylation: Malonic acids are well-known to undergo thermal decarboxylation. Heating 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid, particularly in the presence of acid, would lead to the loss of one molecule of carbon dioxide, yielding 2-(1-Methyl-2-oxoindolin-3-yl)acetic acid. This transformation simplifies the C-3 substituent to a carboxymethyl group.

Alkylation/Arylation: In its ester form (a malonic ester), the central carbon of the malonate group is acidic and can be deprotonated by a suitable base to form a carbanion. wikipedia.org This nucleophilic carbanion can then react with various electrophiles, such as alkyl or aryl halides, to introduce a third substituent at this position, leading to a more complex C-3 architecture.

These modifications at the C-3 position are fundamental in diversifying the oxindole scaffold for various applications.

Derivatizations at the N-1 Position of the Oxindole Ring

The N-1 position of the parent compound is occupied by a methyl group. While this nitrogen is part of a lactam, it can still undergo chemical modification. A common strategy involves a two-step process: N-demethylation followed by N-alkylation or N-acylation. N-demethylation can be challenging but may be achieved using specific reagents.

Following the removal of the methyl group to yield the N-H oxindole, the resulting secondary amide anion is a potent nucleophile. It can be readily derivatized with a wide range of electrophiles. mdpi.com

N-Alkylation: Reaction with alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents in the presence of a base (like sodium hydride) can introduce various alkyl, benzyl, or allyl groups at the N-1 position.

N-Acylation: Treatment with acyl chlorides or anhydrides would yield N-acyl derivatives.

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl substituents.

This ability to modify the N-1 position allows for the introduction of diverse functional groups that can significantly alter the molecule's steric and electronic profile.

Derivatization of the Carboxylic Acid Functions

The malonic acid moiety provides two carboxylic acid groups that are readily converted into a wide array of derivatives, most notably esters and amides. These transformations are key to modulating the polarity and hydrogen-bonding capabilities of the molecule.

Synthesis of Mono- and Diesters

The carboxylic acid groups can be converted to esters through various esterification methods. The choice of method and stoichiometry allows for the synthesis of both mono- and diesters.

Diester Synthesis: The most common method for preparing diesters is the Fischer esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). This method is effective for producing symmetrical diesters from simple alcohols like methanol (B129727) or ethanol. ppor.az

Monoester Synthesis: The preparation of mono-esters, also known as malonic acid half-oxyesters (MAHOs), requires more controlled conditions to prevent the formation of the diester. beilstein-journals.orgnih.gov This can be achieved through two primary routes:

Mono-saponification: A diester is hydrolyzed using one equivalent of a base (e.g., KOH) to selectively cleave one of the ester groups. nih.gov

Mono-esterification: The malonic acid is reacted with one equivalent of an alcohol, often using a coupling agent to facilitate the reaction at a controlled temperature. beilstein-journals.org

The table below summarizes representative conditions for the esterification of malonic acid derivatives.

| Product Type | Reaction | Reagents & Conditions | Reference |

|---|---|---|---|

| Symmetrical Diester | Fischer Esterification | Malonic Acid, Excess Alcohol (e.g., Butanol, Heptanol), Acid Catalyst (e.g., Tseokar-2), 140°C | ppor.az |

| Mono-ester (SMAHO) | Mono-saponification | Substituted Diethyl Malonate, 1.1 eq. KOH, EtOH/H₂O, 0°C to RT | nih.gov |

| Mono-ester (SMAHO) | Mono-esterification | Substituted Malonic Acid, 1.0 eq. Alcohol, 1.1 eq. EDCI, 1.1 eq. DMAP, CH₂Cl₂, RT | beilstein-journals.org |

Conversion to Amides and Other Acid Derivatives

The conversion of the carboxylic acids to amides is a crucial transformation for generating compounds with altered biological activities and physicochemical properties. This conversion typically requires activation of the carboxylic acid, followed by reaction with a primary or secondary amine. sphinxsai.com

Amide Synthesis: A common laboratory method involves the use of a coupling agent such as 4-(4,6-dimethoxy- caltech.eduwikipedia.orgmdpi.com-triazyn-2-yl)-4-methyl-morpholine chloride (DMTMM), HATU, or HBTU. mdpi.com The carboxylic acid is pre-activated with the coupling agent and a base, then the desired amine is added to form the corresponding amide bond. This process can be repeated to form a diamide. Alternatively, the dicarboxylic acid can be converted to a more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with amines to form the diamide.

The table below outlines common conditions for the synthesis of amides from carboxylic acids.

| Product Type | Reaction | Reagents & Conditions | Reference |

|---|---|---|---|

| Asymmetric Bis-amide | Amide Coupling | Mono-amide of Malonic Acid, Arylamine, DMTMM, Anhydrous THF, RT, 24h | mdpi.com |

| Acyl Peptides | Amide Coupling | Malonic Acid, Amine (on solid phase), Uronium-based coupling agent (e.g., HBTU), DIPEA, DMF, RT | nih.gov |

| β-Keto Amide | Condensation | Dianion of Malonic Acid Mono-amide, Acid Chloride | researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-(1-methyl-2-oxoindolin-3-yl)malonic acid, providing precise information about the hydrogen and carbon framework of the molecule. Due to a lack of publicly available experimental spectra for this specific compound, the following analysis is based on theoretical principles and expected chemical shifts derived from its constituent structural motifs: the 1-methyl-2-oxoindoline core and the malonic acid side chain.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the oxoindoline ring are expected to appear in the downfield region, typically between δ 7.0 and 7.8 ppm. The N-methyl group would present as a sharp singlet further upfield, likely around δ 3.2 ppm. The protons on the malonic acid moiety and the methine proton at the 3-position of the indoline (B122111) ring would exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the linkage between the two main structural components.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| Malonic acid-CH | ~4.0 | Doublet |

| Oxoindoline-CH (C3) | ~4.2 | Doublet |

| N-CH₃ | ~3.2 | Singlet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the amide and the two carboxylic acid groups are expected to be the most downfield signals, appearing above 165 ppm. The aromatic carbons will resonate in the typical range of 110-145 ppm. The aliphatic carbons, including the N-methyl carbon, the methine carbons of both the indoline ring and the malonic acid group, will appear at higher field strengths.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~175 |

| Carboxylic acid C=O | ~170 |

| Aromatic C | 110 - 145 |

| Malonic acid-CH | ~55 |

| Oxoindoline-CH (C3) | ~50 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu For instance, it would show a correlation between the methine proton on the indoline ring (C3-H) and the methine proton of the malonic acid group, confirming their adjacent relationship. It would also delineate the coupling relationships among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. hmdb.ca This would be used to definitively assign each carbon signal to its attached proton(s), such as linking the N-methyl proton signal to the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is critical for establishing the connectivity across quaternary carbons (like the carbonyls and some aromatic carbons). For example, correlations would be expected between the N-methyl protons and the amide carbonyl carbon, as well as the adjacent aromatic carbon. Correlations between the methine proton at C3 and the carbonyl carbons of the malonic acid would firmly establish the linkage between the oxoindoline and malonic acid moieties.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 2-(1-methyl-2-oxoindolin-3-yl)malonic acid is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid groups. The spectrum would also feature strong, distinct carbonyl (C=O) stretching bands. The amide carbonyl of the oxoindoline ring is anticipated around 1680-1700 cm⁻¹, while the carboxylic acid carbonyls would likely appear around 1700-1725 cm⁻¹. Stretching vibrations for the aromatic C=C bonds would be observed in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | 1700 - 1725 | Strong |

| Amide C=O | 1680 - 1700 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium |

Note: Predicted values are estimates and can vary based on the sample state (e.g., solid, solution).

While no specific experimental Raman data for 2-(1-methyl-2-oxoindolin-3-yl)malonic acid is readily available, this technique could provide complementary information to IR spectroscopy. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the aromatic C=C stretching vibrations would be expected to produce strong signals. The C=O stretching bands would also be visible, though typically weaker than in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No specific high-resolution mass spectrometry data or detailed fragmentation analysis for 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid has been reported in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is essential for determining the exact mass of the molecular ion, which in turn confirms the elemental formula (C₁₂H₁₁NO₅). This technique would provide a highly accurate mass measurement, distinguishing the compound from others with the same nominal mass. A comprehensive analysis would involve identifying the protonated molecule [M+H]⁺ or other adducts and comparing the observed mass-to-charge ratio (m/z) with the theoretically calculated value.

For related dicarboxylic acids, fragmentation often involves characteristic losses, such as the elimination of water (H₂O) and carbon dioxide (CO₂). researchgate.net In the context of the target molecule, fragmentation of the malonic acid moiety would be expected, potentially involving decarboxylation. libretexts.org However, without experimental data, a precise fragmentation pattern cannot be described.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure for 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid has not been deposited in crystallographic databases, nor has it been published in the scientific literature reviewed.

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This powerful analytical technique would allow for the precise measurement of atomic coordinates, from which all geometric parameters of the molecule can be derived.

Analysis of Bond Distances and Angles

A crystallographic study would yield a complete table of bond lengths and angles within the 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid molecule. This would include the precise dimensions of the 1-methyl-2-oxoindoline core and the attached malonic acid group. For comparison, the crystal structures of similar compounds like methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate have been determined, revealing details of their molecular geometry. nih.govresearchgate.net

Elucidation of Molecular Conformations

The technique would also reveal the preferred conformation of the molecule in the crystal lattice, including the torsion angles that define the spatial relationship between the indolinone ring system and the malonic acid substituent.

Investigation of Intermolecular Interactions in the Crystal Lattice

Crucially, X-ray crystallography would illuminate the network of intermolecular interactions that stabilize the crystal packing. Given the presence of two carboxylic acid groups, strong hydrogen bonding would be anticipated, likely forming dimers or extended networks which are characteristic of carboxylic acids. Other potential interactions could include C—H···O bonds and π–π stacking interactions involving the aromatic ring of the indolinone system, similar to those observed in related structures. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 1 Methyl 2 Oxoindolin 3 Yl Malonic Acid

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a robust framework for investigating the electronic structure of molecules. Its balance of computational efficiency and accuracy makes it a preferred method for studying organic compounds. A theoretical investigation of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid would likely employ a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to elucidate its fundamental structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

A primary step in computational analysis is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This procedure yields crucial data on bond lengths, bond angles, and dihedral angles.

For 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid, a key structural feature is its conformational flexibility. This arises from the rotation around the single bond linking the malonic acid group to the oxoindoline core and the rotational freedom within the malonic acid moiety itself. It is well-documented that malonic acid can exist in several stable conformations. researchgate.netresearchgate.net A comprehensive conformational search is therefore essential to locate the global minimum energy structure, as well as other low-energy conformers that could co-exist in equilibrium. Such an analysis would involve systematically rotating key dihedral angles and performing geometry optimization for each conformation. The relative energies of these conformers would then be used to calculate their population distribution based on the Boltzmann principle.

Illustrative Table of Optimized Geometrical Parameters

This interactive table provides an example of key optimized geometrical parameters that would be determined for the lowest energy conformer of the title compound.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C=O (amide) | 1.23 |

| C=O (carboxylic) | 1.21 | |

| C-N (amide) | 1.38 | |

| C-C (indole-malonate) | 1.52 | |

| Bond Angle (°) | N-C=O (amide) | 125.0 |

| O=C-O (carboxylic) | 124.5 | |

| Dihedral Angle (°) | C(indole)-C(indole)-C-C(malonate) | 65.0 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the electrostatic potential on a molecule's surface. It is instrumental in predicting sites of electrophilic and nucleophilic reactivity. rsc.org In an MEP map, regions of high electron density (negative potential) are colored red, indicating susceptibility to electrophilic attack, while electron-deficient regions (positive potential) are colored blue, signifying sites prone to nucleophilic attack.

For 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid, an MEP analysis would be expected to reveal the most negative potential (red regions) localized around the highly electronegative oxygen atoms of the amide and carboxylic acid carbonyl groups. Conversely, the areas surrounding the acidic protons of the two carboxylic acid groups would display a positive potential (blue regions), highlighting their propensity for deprotonation. The aromatic ring of the oxoindoline scaffold would feature a region of negative potential above and below its plane, a characteristic feature of π-electron systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory provides deep insights into chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy reflects the molecule's electron-donating capability, whereas the LUMO energy relates to its electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govwuxiapptec.com A smaller gap generally implies higher reactivity.

In the case of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid, the HOMO is anticipated to be primarily localized on the electron-rich oxoindoline ring system. In contrast, the LUMO is expected to be distributed across the electron-withdrawing carboxylic acid and amide carbonyl groups. DFT calculations would provide precise energy values for these orbitals and visualize their spatial distributions, with the resulting HOMO-LUMO gap indicating the molecule's kinetic stability.

Illustrative Table of FMO Energies

This table exemplifies the data that would be generated from an FMO analysis of the compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Simulation of Spectroscopic Data using Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, aiding in the interpretation of experimental data and the identification of unknown substances.

Theoretical IR Spectra Prediction

Theoretical infrared (IR) spectra can be simulated by performing a vibrational frequency calculation on the optimized molecular geometry. This analysis predicts the positions and intensities of the molecule's vibrational modes. A comparison between the theoretical and experimental spectra allows for the precise assignment of absorption bands to specific molecular vibrations.

For 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid, the predicted IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups, including:

A strong C=O stretching vibration for the amide group (around 1680-1700 cm⁻¹).

A broad and strong O-H stretching band for the carboxylic acid groups (2500-3300 cm⁻¹).

A strong C=O stretching band for the carboxylic acid groups (around 1700-1730 cm⁻¹).

Aromatic and aliphatic C-H stretching vibrations.

Aromatic C=C stretching bands (1450-1600 cm⁻¹).

Illustrative Table of Predicted Vibrational Frequencies

This table shows an example of how predicted vibrational frequencies and their assignments would be presented for the compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3100 (broad) |

| C-H stretch (aromatic) | 3050 |

| C-H stretch (aliphatic) | 2950 |

| C=O stretch (carboxylic acid) | 1725 |

| C=O stretch (amide) | 1690 |

| C=C stretch (aromatic) | 1600, 1480 |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are derived from calculating the isotropic magnetic shielding constants for each nucleus in the molecule's optimized structure, which are then referenced against a standard like tetramethylsilane (B1202638) (TMS).

A computational NMR analysis of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid would predict distinct signals for the aromatic protons, the N-methyl protons, the methine proton, and the acidic protons of the carboxylic acid groups in the ¹H spectrum. The predicted ¹³C spectrum would show characteristic signals for the carbonyl, aromatic, and aliphatic carbons. Such theoretical data is invaluable for assigning experimental NMR signals and confirming the molecular structure.

Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts

This table provides an example of predicted NMR chemical shifts relative to TMS for the title compound.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| COOH | 10.0 - 12.0 |

| Aromatic-H | 7.0 - 8.0 |

| CH (methine) | 4.5 |

| N-CH₃ | 3.2 |

| ¹³C NMR | |

| C=O (amide) | 175.0 |

| C=O (carboxylic) | 170.0 |

| Aromatic-C | 110.0 - 145.0 |

| CH (methine) | 55.0 |

| N-CH₃ | 28.0 |

Computational Studies on Reaction Mechanisms and Transition States

No published research is available that specifically details the computational investigation of reaction mechanisms or transition states involving 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid.

Reaction Pathway Elucidation

There are no studies that elucidate the reaction pathways for the formation or subsequent reactions of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid using computational methods.

Prediction of Regio- and Stereoselectivity

Specific computational predictions regarding the regio- and stereoselectivity of reactions involving 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid have not been reported in the literature.

Advanced Quantum Chemical Studies (e.g., Hirshfeld Surface Analysis)

No Hirshfeld surface analysis or other advanced quantum chemical studies have been published for 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid to provide insight into its intermolecular interactions and crystal packing.

Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Functionalized Oxindole (B195798) Derivatives

The primary application of 2-(1-methyl-2-oxoindolin-3-yl)malonic acid is in the generation of 3-substituted oxindoles. This transformation is readily achieved through decarboxylation, a reaction characteristic of malonic acids, which can occur under thermal or catalytic conditions. vulcanchem.com This process effectively installs a carboxymethyl group at the C3 position of the oxindole ring, which can be further modified.

This strategy is a cornerstone for creating libraries of functionalized oxindoles. For instance, the reduction of the double bond in precursor molecules like cyano(N-methyl-2-oxo-indolin-3-ylidene)acetic acid, followed by decarboxylation, yields 2-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile. nih.gov This acetonitrile (B52724) derivative is a versatile intermediate for introducing further functionality. The oxindole core itself is a privileged structure found in many natural products and pharmacologically active compounds, making synthetic routes to its derivatives highly valuable. nih.govnih.gov

Table 1: Examples of Functionalized Oxindole Derivatives

| Derivative Class | Synthetic Transformation | Key Feature |

|---|---|---|

| 3-Substituted Acetic Acids | Decarboxylation of the malonic acid | Introduction of a flexible side chain at the C3 position |

| 3-Substituted Acetonitriles | Reduction and decarboxylation of precursors | Provides a nitrile handle for further chemical modification |

| (2-Oxoindolin-3-ylidene)methyl acetates | C-H functionalization of precursors | Direct installation of an acetate (B1210297) group on the exocyclic methylene (B1212753) |

Building Block for Complex Polycyclic and Spirocyclic Frameworks

The oxindole unit is a frequent component of spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid and its precursors are instrumental in constructing these complex architectures. The C3 position of the oxindole is spiro-functionalized, linking the oxindole to another cyclic system.

Methodologies for creating these frameworks often involve cycloaddition reactions or dianion alkylation strategies. nih.govmdpi.com For example, 1,3-dipolar cycloadditions using azomethine ylides derived from isatin (B1672199) (the non-N-methylated analog) with various dipolarophiles lead to highly functionalized spiropyrrolidine-oxindoles. nih.gov While this example uses isatin, the principles can be extended to its N-methylated derivatives. The malonic ester moiety can be adapted to participate in or facilitate intramolecular cyclizations that result in the formation of spiro centers.

Intermediate in the Preparation of Advanced Malonic Acid Derivatives with Unique Architectures

Beyond its role in modifying the oxindole core, 2-(1-methyl-2-oxoindolin-3-yl)malonic acid is a substrate for creating more elaborate malonic acid derivatives. The reactivity of the malonic acid functional group allows for selective transformations, such as mono-esterification, to produce malonic acid half-oxy esters (SMAHOs). beilstein-journals.org

These derivatives are valuable pronucleophiles in their own right, capable of participating in decarboxylative aldol, Mannich, and olefination reactions. beilstein-journals.org By starting with the pre-functionalized 2-(1-methyl-2-oxoindolin-3-yl)malonic acid, chemists can synthesize advanced building blocks that combine the oxindole scaffold with the unique reactivity of SMAHOs, enabling the construction of molecules with novel and complex architectures. beilstein-journals.orgresearchgate.net

Application in Multicomponent Reactions (MCRs) for Enhanced Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov Malonic acid and its derivatives are common components in such reactions. nih.gov Although direct use of 2-(1-methyl-2-oxoindolin-3-yl)malonic acid in a well-documented MCR is not extensively detailed, its precursors, like N-methylisatin, are widely used.

For example, isatins are key substrates in the Ugi and Passerini MCRs, which generate diverse libraries of α-acylaminoamides and α-acyloxyamides, respectively. nih.govmdpi.com These reactions showcase the potential for the oxindole scaffold to be incorporated into MCR-driven synthetic strategies. The malonic acid moiety itself can participate in Knoevenagel condensations, a key step in many domino and multicomponent processes, leading to highly substituted heterocyclic systems. nih.gov This suggests a high potential for 2-(1-methyl-2-oxoindolin-3-yl)malonic acid and its derivatives to be employed in MCRs to generate novel scaffolds with increased molecular diversity.

Use in the Synthesis of Precursors for Chemical Biology Investigations

The oxindole core is present in numerous compounds with interesting biological profiles. Consequently, synthetic intermediates like 2-(1-methyl-2-oxoindolin-3-yl)malonic acid are valuable for preparing molecules intended for chemical biology studies and drug discovery.

For example, derivatives such as 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have been synthesized and evaluated as potential inhibitors of specific biological targets. nih.gov The synthesis of these molecules relies on the reactivity of the C3-carbonyl group of an isatin precursor, which is the same reactive center used to generate the malonic acid derivative. By providing a platform for further chemical elaboration, 2-(1-methyl-2-oxoindolin-3-yl)malonic acid serves as an intermediate in the synthesis of probes and lead compounds for investigating biological processes and therapeutic targets. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The construction of the all-carbon quaternary stereocenter at the C3 position of the oxindole (B195798) core is a formidable synthetic challenge. researchgate.net Future research will undoubtedly focus on developing novel catalytic systems that offer greater efficiency, selectivity, and substrate scope for the synthesis of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid and its derivatives.

Current strategies often rely on transition metal catalysis, with palladium, copper, and iridium complexes showing promise in related systems. acs.orgacs.org A key future direction will be the development of orthogonal catalyst systems, which can selectively functionalize different positions on the oxindole scaffold. acs.org For instance, researchers could explore dual-catalytic systems that combine transition metal catalysis with organocatalysis to achieve stereodivergent synthesis, providing access to all possible stereoisomers of derivatives from a common precursor. nih.gov Furthermore, biocatalysis has emerged as a powerful and environmentally compatible approach for oxindole synthesis, offering high selectivity under mild conditions. researchgate.net The application of engineered enzymes for the asymmetric synthesis of the target compound represents a significant and largely untapped area of research.

| Potential Catalytic Strategy | Catalyst Type | Key Research Goal | Anticipated Advantages |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Enantioselective alkylation of a 2-oxindole precursor with a malonic ester derivative. | High enantioselectivity, operational simplicity, scalability. |

| Dual Catalysis | Transition Metal + Organocatalyst | Stereodivergent synthesis to access all four stereoisomers of derivatives. nih.gov | Complete stereochemical control, increased molecular complexity. |

| Biocatalysis | Engineered Enzymes (e.g., Ene-reductases) | Enantioselective reduction of the precursor 2-(1-methyl-2-oxoindolin-3-ylidene)malonic acid. | Excellent enantioselectivity, mild and sustainable conditions, reduced waste. researchgate.net |

| C-H Activation Catalysis | Rhodium or Iridium Complexes | Direct coupling of N-methyl-2-oxindole with malonic acid derivatives, avoiding pre-functionalization. | High atom economy, step reduction, novel bond formations. |

Development of More Sustainable and Environmentally Benign Methodologies

In line with the principles of green chemistry, a major future research thrust will be the development of sustainable methods for the synthesis of oxindole derivatives. nih.govontosight.ai This involves minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable resources.

Electrochemical synthesis offers a promising alternative to traditional methods that rely on stoichiometric chemical oxidants. acs.org An electrochemical approach for the direct C-H functionalization of oxindoles has been shown to proceed under mild, environmentally benign conditions, enabling C-O, C-C, and C-N bond formation. acs.orgmdpi.com Applying this "Umpolung" strategy to introduce the malonic acid moiety could provide a novel, oxidant-free route to the target molecule. Another key area is the use of visible-light-mediated reactions, which can facilitate radical-based transformations under exceptionally mild conditions to construct 3,3-disubstituted oxindoles. semanticscholar.org

The replacement of hazardous organic solvents is also a critical goal. Water has been successfully employed as a green solvent for the synthesis of various oxindole derivatives, often without the need for any catalyst. ontosight.ai Future work should focus on adapting existing syntheses of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid to aqueous media or other green solvents like deep eutectic solvents or ionic liquids. nih.govontosight.ai

| Sustainable Methodology | Enabling Technology | Key Environmental Benefit | Research Focus |

| Electrosynthesis | Anodic Oxidation | Avoidance of stoichiometric chemical oxidants. mdpi.com | Developing a direct electrochemical C-H malonylation of N-methyl-2-oxindole. |

| Photoredox Catalysis | Visible Light / Photocatalyst | Use of light as a traceless reagent; mild reaction conditions. semanticscholar.org | Radical-based approaches to couple malonate precursors to the oxindole C3 position. |

| Green Solvents | Water, Deep Eutectic Solvents | Elimination of volatile and toxic organic solvents. nih.govontosight.ai | Optimization of reaction conditions for precursor synthesis in aqueous media. |

| Continuous-Flow Synthesis | Microreactor Technology | Improved heat/mass transfer, enhanced safety, easier scale-up, potential for catalyst recycling. acs.org | Development of a flow process using immobilized catalysts for multi-gram synthesis. |

Investigation of Undiscovered Reactivity Modes and Chemical Transformations

The 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid molecule possesses multiple reactive sites that suggest a wealth of unexplored chemical transformations. Future research should aim to unlock this latent reactivity to generate novel molecular architectures.

The malonic acid group is a particularly versatile handle. It is well-known for undergoing decarboxylation. Asymmetric decarboxylative functionalization could be explored as a strategy to transform the prochiral C3-malonate center into a single, well-defined stereocenter, yielding chiral 3-substituted-3-alkyl-2-oxindoles. This would be a powerful method for generating enantiomerically pure compounds.

Furthermore, the two carboxylic acid groups can be converted into a range of other functionalities. For example, reduction to a diol, conversion to a cyclic anhydride, or transformation into isocyanates could provide precursors for novel cycloaddition reactions or polymerization efforts. The oxindole core itself, while relatively stable, offers opportunities for late-stage functionalization. Research into selective C-H activation on the N-methyl group or the aromatic ring could provide access to derivatives that are otherwise difficult to synthesize, expanding the chemical space accessible from this core structure.

Potential in the Synthesis of Advanced Organic Materials with Defined Architectures

While oxindole derivatives are primarily recognized for their biological activity, their intrinsic chemical and photophysical properties make them attractive candidates for the development of advanced organic materials. researchgate.net This remains a largely unexplored frontier for 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid.

The oxindole core is a chromophore that is responsive to visible light. researchgate.net Related indolinone structures have been successfully incorporated as electron-accepting units in organic sensitizers for dye-sensitized solar cells (DSSCs). nih.govresearchgate.net The amide carbonyl group of the oxindole can chelate to the TiO₂ surface, potentially assisting in electron injection. nih.govresearchgate.net Future work could involve modifying the target compound to create novel D-π-A dyes, where the oxindole malonate serves as a tunable acceptor and anchoring group. The electron-withdrawing nature of the oxindole carbonyl can also be used to create materials with deep LUMO levels, a desirable property for n-type organic semiconductors. mdpi.com

The malonic acid moiety provides a distinct and powerful avenue for materials design, particularly in the realm of porous crystalline solids. Polycarboxylic acids are fundamental building blocks (linkers) for constructing Metal-Organic Frameworks (MOFs). nih.gov The dicarboxylic nature of the malonic acid group in the target molecule makes it a prime candidate to act as a linker between metal ions or clusters, creating novel coordination polymers. researchgate.net By using the rigid, pre-defined geometry of the oxindole scaffold, it may be possible to engineer MOFs with precisely controlled pore sizes and functionalities, leading to materials with applications in gas storage, separation, or heterogeneous catalysis. mdpi.commdpi.com

Q & A

Q. What experimental designs mitigate challenges in studying its interaction with divalent cations?

- Methodology : Use isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Ca²⁺ or Mg²⁺). Control pH rigorously (5.5–6.5) to avoid precipitation, and validate results with MALDI-TOF to detect metal-adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.